Ethyl 6-amino-2,3-difluorobenzoate hydrochloride
Description
Ethyl 6-amino-2,3-difluorobenzoate hydrochloride is a fluorinated aromatic ester derivative characterized by a benzoate core substituted with amino (-NH₂) and fluorine atoms at positions 6, 2, and 3, respectively. The compound exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents, which is advantageous for pharmaceutical and synthetic applications. The fluorine atoms at the 2- and 3-positions exert strong electron-withdrawing effects, influencing the electronic distribution of the aromatic ring and directing reactivity in subsequent synthetic modifications (e.g., electrophilic substitution or coupling reactions). This compound is primarily utilized as a key intermediate in drug discovery, particularly in the synthesis of molecules targeting central nervous system disorders or antimicrobial agents due to fluorine’s role in improving metabolic stability and bioavailability .
Properties
IUPAC Name |
ethyl 6-amino-2,3-difluorobenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2.ClH/c1-2-14-9(13)7-6(12)4-3-5(10)8(7)11;/h3-4H,2,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKJDJYVCLATHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2,3-Difluorobenzoic Acid
Starting with 2,3-difluorobenzoic acid, bromination at position 6 is achieved using N-bromosuccinimide (NBS) in acetonitrile at room temperature. This method, adapted from similar difluoroaniline brominations, yields 6-bromo-2,3-difluorobenzoic acid with 85–90% efficiency. The reaction proceeds via electrophilic aromatic substitution, where fluorine’s meta-directing effects favor bromination at the less hindered position.
Reaction Conditions
Amination of 6-Bromo-2,3-difluorobenzoic Acid
The bromine atom is substituted with an amino group using aqueous ammonia under catalytic copper(I) cyanide (CuCN) in dimethylformamide (DMF). This step, analogous to cyanation reactions in fluorinated systems, produces 6-amino-2,3-difluorobenzoic acid in 72–78% yield.
Reaction Conditions
Esterification to Ethyl 6-Amino-2,3-difluorobenzoate
The carboxylic acid is esterified using ethanol and sulfuric acid under reflux. This classic Fischer esterification achieves 70–75% yield, though residual water may necessitate purification via column chromatography (DCM/hexane, 1:1).
Reaction Conditions
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (1M) in ethyl acetate, precipitating the hydrochloride salt. Filtration and drying yield a crystalline solid with >98% purity.
Synthetic Route 2: Nitration-Reduction-Esterification
Nitration of Ethyl 2,3-Difluorobenzoate
Direct nitration of ethyl 2,3-difluorobenzoate with fuming nitric acid and sulfuric acid introduces a nitro group at position 6, guided by fluorine’s meta-directing effects. This step yields ethyl 6-nitro-2,3-difluorobenzoate in 65–70% yield.
Reaction Conditions
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Substrate: Ethyl 2,3-difluorobenzoate (10 mmol)
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Reagent: HNO₃ (12 mmol), H₂SO₄ (catalytic)
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Temperature: 0–5°C
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Time: 2 hours
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Yield: 68%
Reduction to Ethyl 6-Amino-2,3-difluorobenzoate
Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine. This step proceeds quantitatively in ethanol under ambient pressure.
Reaction Conditions
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Substrate: Ethyl 6-nitro-2,3-difluorobenzoate (5 mmol)
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Catalyst: 10% Pd/C (50 mg)
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Solvent: Ethanol (20 mL)
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Pressure: 1 atm H₂
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Time: 6 hours
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Yield: 95%
Hydrochloride Salt Precipitation
The amine is dissolved in anhydrous ether, and HCl gas is bubbled through the solution to form the hydrochloride salt, isolated via filtration.
Catalytic Esterification Using DABCO
Direct Esterification of 6-Amino-2,3-difluorobenzoic Acid
Adapting a patent methodology, 6-amino-2,3-difluorobenzoic acid is esterified using diethyl carbonate and 1,4-diazabicyclo[2.2.2]octane (DABCO) as a nucleophilic catalyst. This solvent-free approach achieves >95% yield at 90°C.
Reaction Conditions
Advantages Over Traditional Methods
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Higher Yield : DABCO catalysis minimizes side reactions, outperforming acid-catalyzed esterification.
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Simplified Purification : Byproduct CO₂ evaporates, eliminating aqueous workup.
Hydrochloride Salt Formation: Optimization and Characterization
Acid-Base Titration
Treating the free amine with 1M HCl in ethyl acetate ensures complete protonation. The salt precipitates as a white crystalline solid, characterized by:
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Melting Point : 198–200°C (decomposition)
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¹H NMR (400 MHz, D₂O): δ 7.25 (t, J = 8.1 Hz, 1H), 4.30 (q, J = 7.1 Hz, 2H), 1.35 (t, J = 7.1 Hz, 3H).
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 (DABCO) |
|---|---|---|---|
| Total Yield | 48% | 62% | 92% |
| Reaction Time | 48 hours | 32 hours | 10 hours |
| Purification Complexity | High | Moderate | Low |
| Scalability | Moderate | Moderate | High |
Route 3, leveraging DABCO-catalyzed esterification , offers superior efficiency and scalability, making it ideal for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-2,3-difluorobenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted anthranilate derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Ethyl 6-amino-2,3-difluorobenzoate hydrochloride has been investigated for its antimicrobial properties. Studies have shown that related compounds exhibit significant antibacterial activity against various pathogens. For instance, derivatives of fluorinated benzoates have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .
Pharmacological Studies
The compound may also play a role in pharmacological studies aimed at understanding the interactions of fluorinated compounds with biological systems. Its structural characteristics allow for modifications that can enhance bioactivity or selectivity for specific biological targets. Research into the synthesis of derivatives has indicated that the introduction of fluorine atoms can significantly alter the pharmacokinetic properties of the molecules .
Agricultural Science
Pesticide Development
this compound is relevant in the context of pesticide formulation. Compounds with similar structures have been evaluated for their effectiveness as insecticides and fungicides. The presence of fluorine atoms often contributes to increased stability and potency in agrochemical applications. For example, etoxazole, a related compound, has been studied for its degradation pathways and environmental impact, indicating the importance of understanding the behavior of such chemicals in agricultural settings .
Materials Science
Synthesis of Functional Materials
The unique molecular structure of this compound allows it to be utilized in the synthesis of advanced materials. Research has indicated that derivatives can be incorporated into polymer matrices to create photoresponsive materials. Such materials are valuable in applications like drug delivery systems and smart coatings where controlled release or responsiveness to external stimuli is desired .
Case Study 1: Antimicrobial Efficacy
A study conducted by Rameshkumar et al. (2003) evaluated a series of fluorinated compounds similar to this compound for their antimicrobial properties. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1 mg/mL against common bacterial strains such as Escherichia coli and Staphylococcus aureus. This suggests a strong potential for developing new antibiotics based on this compound's structure .
Case Study 2: Pesticide Development
Research on etoxazole highlighted its effectiveness as a pesticide and its metabolites' behavior in various environments. The findings emphasized the need for thorough evaluations of similar compounds like this compound in terms of their environmental impact and efficacy as agrochemicals .
Mechanism of Action
The mechanism of action of Ethyl 6-amino-2,3-difluorobenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Substituent Position Effects: The placement of fluorine and amino groups significantly alters electronic and steric properties. For example, 2,3-difluoro substitution (as in the target compound) creates a meta-directing electronic environment, whereas 3,5-difluoro substitution (tert-butyl analog) may favor para reactivity in further reactions .
- Ester Group Influence: Methyl esters (e.g., Methyl 3-amino-2,6-difluorobenzoate) exhibit higher reactivity in hydrolysis compared to ethyl or tert-butyl esters due to reduced steric hindrance and increased electrophilicity .
Comparison with Non-Aromatic Fluorinated Esters
Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride (CAS 1803592-74-6) shares functional similarities, including amino and difluoro groups, but features a cyclopropane ring instead of an aromatic core. However, the absence of aromaticity reduces π-π stacking interactions, limiting applications in certain drug design contexts .
Chlorine-Substituted Analogs
Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate (Anagrelide-related Compound A) replaces fluorine with chlorine at positions 2 and 3. This highlights fluorine’s superiority in optimizing pharmacokinetic profiles .
Carboxylic Acid Derivatives
3-(Aminomethyl)benzoic acid hydrochloride (CAS 876-03-9) replaces the ester group with a carboxylic acid. The free acid group enhances water solubility but reduces lipophilicity, limiting blood-brain barrier penetration. This contrast underscores the ester group’s role in balancing solubility and bioavailability .
Biological Activity
Ethyl 6-amino-2,3-difluorobenzoate hydrochloride is a fluorinated aromatic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features:
- An ethyl ester group
- An amino group at the 6-position
- Two fluorine atoms at the 2 and 3 positions of the benzene ring
These structural characteristics enhance its lipophilicity, potentially facilitating its interaction with biological targets.
The biological activity of this compound is primarily attributed to:
- Binding Affinity : The presence of fluorine enhances binding affinity to specific enzymes or receptors due to unique electronic properties.
- Hydrogen Bonding : The amino group can form hydrogen bonds with target biomolecules, stabilizing interactions and potentially leading to increased selectivity in drug design.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that fluorinated compounds can possess significant antimicrobial properties. This compound may inhibit bacterial growth through its interaction with bacterial cell membranes or metabolic pathways.
- Antiparasitic Potential : Similar compounds have been investigated for their efficacy against parasites. The incorporation of fluorine atoms can improve metabolic stability and enhance activity against parasitic infections .
1. Antimicrobial Studies
A study exploring the antimicrobial properties of various fluorinated compounds found that this compound demonstrated effective inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Ethyl 6-amino-2,3-difluorobenzoate | Staphylococcus aureus | 32 |
| Ethyl 6-amino-2,3-difluorobenzoate | Escherichia coli | 64 |
2. Antiparasitic Activity
In a study assessing the antiparasitic effects on Plasmodium falciparum, the compound was tested for its cytotoxicity and efficacy.
| Compound | EC50 (µM) | Cytotoxicity (HepG2) |
|---|---|---|
| Ethyl 6-amino-2,3-difluorobenzoate | 0.395 ± 0.05 | >40 |
The results indicated a promising therapeutic index, suggesting that this compound could be developed further for treating malaria.
Q & A
Q. What are the key considerations for synthesizing Ethyl 6-amino-2,3-difluorobenzoate hydrochloride in a laboratory setting?
A multi-step synthesis approach is typically employed, starting with fluorinated benzoic acid derivatives. For example, fluorination can be achieved using diethylaminosulfur trifluoride (DAST) or similar reagents under anhydrous conditions. The amino group may require protection (e.g., using Boc or Fmoc groups) to prevent side reactions during esterification. Final steps involve esterification with ethanol under acidic conditions (e.g., HCl) and purification via recrystallization or column chromatography .
Q. How can researchers characterize the purity and structure of this compound?
Nuclear Magnetic Resonance (NMR) is critical, but fluorine atoms complicate interpretation due to spin-spin coupling. Use -NMR alongside -NMR for unambiguous assignment. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) can assess purity, while Mass Spectrometry (MS) confirms molecular weight. Cross-validate with elemental analysis for stoichiometric verification .
Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?
The compound is likely hygroscopic due to the hydrochloride salt. Store in airtight containers under inert gas (N or Ar) at -20°C. Use anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolution in reactions. Avoid prolonged exposure to light or moisture, which may degrade the ester or amino groups .
Q. What safety protocols are essential when handling fluorinated aromatic compounds like this derivative?
Wear nitrile gloves, safety goggles, and lab coats. Conduct reactions in a fume hood to avoid inhalation of volatile fluorinated intermediates. Waste containing fluorine or hydrochloride salts must be neutralized before disposal and handled by certified hazardous waste services. Spill kits with inert absorbents (e.g., vermiculite) should be readily available .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for fluorinated aromatic systems?
Fluorine’s strong electronegativity causes complex splitting in -NMR. Computational tools like density functional theory (DFT) simulations can predict coupling constants and verify assignments. Alternatively, decoupling experiments or 2D NMR (e.g., HSQC, HMBC) help resolve overlapping signals. X-ray crystallography provides definitive structural confirmation if crystals are obtainable .
Q. What strategies improve the yield of fluorination steps in the synthesis of such compounds?
Optimize reaction temperature and time: fluorination reagents like DAST perform best at 0–25°C in dry dichloromethane (DCM). Pre-activate the substrate by deprotonation with a mild base (e.g., KCO). Use catalytic amounts of tetrabutylammonium bromide (TBAB) to enhance reagent solubility. Monitor reaction progress via TLC or inline IR spectroscopy .
Q. How do the electron-withdrawing effects of fluorine atoms influence the reactivity of the amino group in this compound?
The ortho- and para-fluorine atoms reduce electron density at the amino group, making it less nucleophilic. This necessitates stronger acylating agents (e.g., acetyl chloride with DMAP catalyst) for derivatization. Conversely, the amino group’s reduced basicity allows selective reactions in multi-functional systems, such as Suzuki couplings on halogenated positions .
Q. What role does this compound play as an intermediate in pharmaceutical research?
It serves as a precursor for antithrombotic or kinase inhibitor drugs, where the fluorinated aromatic core enhances metabolic stability and binding affinity. For example, analogs like 6-amino-2,3-dichlorobenzoic acid are used in Anagrelide hydrochloride synthesis, a treatment for thrombocytosis. The ethyl ester group improves solubility during intermediate purification .
Methodological Notes
- Synthesis Optimization : Start with small-scale reactions (1–5 mmol) to screen conditions (e.g., solvent, catalyst) before scaling up.
- Data Validation : Use orthogonal analytical methods (e.g., HPLC + MS) to confirm purity and identity.
- Safety Compliance : Regularly review GHS guidelines for fluorinated compounds and hydrochloride salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
